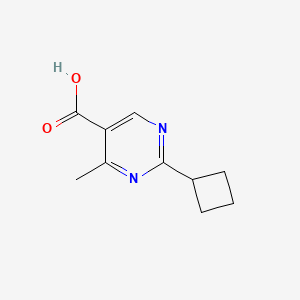

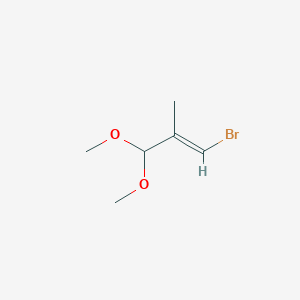

![molecular formula C29H47N3O6 B12316342 N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de DDE-L-DAP(ALOC)-OH DCHA implique la dérivatisation de la N-terminal des hexapeptides avec des portions aromatiques telles que le groupe protecteur Fmoc. Les peptides sont initialement dissous dans l'eau puis combinés avec un tampon phosphate pour induire la formation d'hydrogel . Les conditions réactionnelles impliquent généralement le maintien d'un pH et d'une température spécifiques pour assurer une auto-assemblage et une gélification appropriées des peptides.

Méthodes de production industrielle : La production industrielle de DDE-L-DAP(ALOC)-OH DCHA suivrait probablement des voies de synthèse similaires mais à plus grande échelle. Cela impliquerait l'optimisation des conditions réactionnelles pour assurer la cohérence et l'évolutivité, ainsi que la mise en œuvre de processus de purification pour obtenir des composés de haute pureté adaptés aux applications biomédicales .

Analyse Des Réactions Chimiques

Types de réactions : DDE-L-DAP(ALOC)-OH DCHA subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier les propriétés du peptide et améliorer sa fonctionnalité dans différentes applications .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant DDE-L-DAP(ALOC)-OH DCHA comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent généralement des températures contrôlées, des niveaux de pH et des temps de réaction pour obtenir les modifications souhaitées .

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent entraîner la formation de ponts disulfures, tandis que les réactions de réduction peuvent conduire à la rupture de ces ponts .

Applications de la recherche scientifique

DDE-L-DAP(ALOC)-OH DCHA a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. En biologie et en médecine, il est utilisé dans le développement d'hydrogels pour le génie tissulaire, les systèmes d'administration de médicaments et les outils de diagnostic .

Mécanisme d'action

Le mécanisme d'action de DDE-L-DAP(ALOC)-OH DCHA implique sa capacité à s'auto-assembler en hydrogels dans des solutions aqueuses. Cette auto-assemblage est entraînée par diverses forces intermoléculaires, notamment les interactions de van der Waals, les liaisons hydrogène et l'empilement π–π . Ces forces permettent au peptide de former des réseaux tridimensionnels stables qui peuvent soutenir l'adhésion, la survie et la prolifération des cellules, ce qui le rend approprié pour les applications de génie tissulaire .

Applications De Recherche Scientifique

DDE-L-DAP(ALOC)-OH DCHA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of hydrogels for tissue engineering, drug delivery systems, and diagnostic tools .

Mécanisme D'action

The mechanism of action of DDE-L-DAP(ALOC)-OH DCHA involves its ability to self-assemble into hydrogels in aqueous solutions. This self-assembly is driven by various intermolecular forces, including van der Waals interactions, hydrogen bonding, and π–π stacking . These forces enable the peptide to form stable, three-dimensional networks that can support cell adhesion, survival, and proliferation, making it suitable for tissue engineering applications .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires au DDE-L-DAP(ALOC)-OH DCHA comprennent d'autres peptides cationiques dérivés du Fmoc tels que Fmoc-K1, Fmoc-K2 et Fmoc-K3 . Ces peptides partagent des caractéristiques structurelles et des propriétés d'auto-assemblage similaires mais peuvent différer dans leurs applications spécifiques et leurs caractéristiques de performance.

Unicité : Ce qui distingue DDE-L-DAP(ALOC)-OH DCHA de ces composés similaires, c'est sa dérivatisation spécifique et les propriétés qui en résultent. La combinaison unique de portions aromatiques et de caractère cationique lui permet de former des hydrogels plus rigides et plus stables, qui sont particulièrement utiles dans le génie tissulaire et d'autres applications biomédicales .

Propriétés

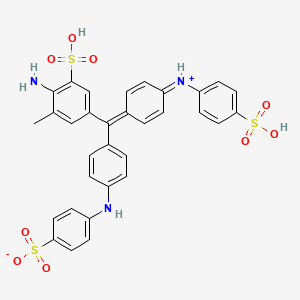

Formule moléculaire |

C29H47N3O6 |

|---|---|

Poids moléculaire |

533.7 g/mol |

Nom IUPAC |

N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2 |

Clé InChI |

FEVQYTKNXMUFGL-UHFFFAOYSA-N |

SMILES canonique |

CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)

![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)